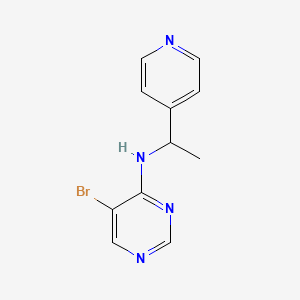![molecular formula C12H14ClNO2 B7579426 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-Modafinil or Armodafinil, which is a eugeroic drug used to treat excessive sleepiness caused by sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. However,
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase dopamine and norepinephrine levels, which are involved in cognitive processes, and also affect serotonin levels, which are involved in mood regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It can increase wakefulness and alertness, improve cognitive functions, and reduce symptoms of depression. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, making it ideal for studies that require prolonged exposure to the compound. However, one of the limitations of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone. One potential area of research is in the development of new cognitive enhancers that can improve cognitive functions without the side effects associated with current treatments. Another area of research is in the development of new treatments for psychiatric disorders such as depression and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone involves the conversion of Modafinil, a racemic mixture, into its R-enantiomer. This process is achieved through the use of chiral resolution techniques, such as recrystallization or chromatography, to separate the R-enantiomer from the S-enantiomer. The resulting R-Modafinil is then converted into its hydrochloride salt form, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is as a cognitive enhancer, which can improve cognitive functions such as memory, attention, and learning. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in cognitive processes.
Another potential application of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is in the treatment of psychiatric disorders such as depression and bipolar disorder. Studies have shown that this compound can improve mood and reduce symptoms of depression, possibly through its effect on dopamine and serotonin levels in the brain.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZWQKDOKTTXNQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)

![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)